molecular formula C30H24N2O9 B1295169 Uridine 2',3',5'-tribenzoate CAS No. 1748-04-5

Uridine 2',3',5'-tribenzoate

Cat. No.: B1295169
CAS No.: 1748-04-5
M. Wt: 556.5 g/mol
InChI Key: MPYUTOYNCCRZAC-FKCSXRDPSA-N
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Description

Uridine 2’,3’,5’-tribenzoate is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is formed by attaching benzoic acid groups to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar ring in uridine. The modification enhances the compound’s lipophilicity, making it more soluble in non-polar solvents and altering its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 2’,3’,5’-tribenzoate is synthesized through a multi-step process involving the protection of the hydroxyl groups on the ribose ring of uridine. The typical synthetic route includes:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 2’,3’,5’-tribenzoate likely follows similar steps as the laboratory synthesis but on a larger scale. Industrial processes may involve optimization of reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Uridine 2’,3’,5’-tribenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of uridine 2’,3’,5’-tribenzoate involves its conversion into uridine within the body. The benzoyl groups protect the hydroxyl functionalities, allowing the compound to be more stable and soluble in non-polar solvents. Once inside the body, the benzoyl groups are hydrolyzed, releasing uridine, which can then participate in various biochemical processes .

Comparison with Similar Compounds

    Uridine 2’,3’,5’-triacetate: Another derivative of uridine with acetyl groups instead of benzoyl groups.

    Uridine 5’-monophosphate: A phosphorylated form of uridine used in various metabolic pathways.

Comparison:

Properties

CAS No.

1748-04-5

Molecular Formula

C30H24N2O9

Molecular Weight

556.5 g/mol

IUPAC Name

[(3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1

InChI Key

MPYUTOYNCCRZAC-FKCSXRDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

1748-04-5

Origin of Product

United States

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